Cas no 175137-01-6 (Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate)

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylicacid, 1-methyl-5-(1H-pyrrol-1-yl)-, ethyl ester
- ethyl 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylate
- 1-methyl-5-pyrrol-1-yl-1H-pyrazole-4-carboxylic acid ethyl ester
- ethyl 1-methyl-5-pyrrol-1-yl-1H-pyrazole-4-carboxylate
- HMS552A19
- BUTTPARK 85\18-09
- ETHYL 1-METHYL-5-(PYRROL-1-YL)PYRAZOLE-4-CARBOXYLATE
- 4-(Ethoxycarbonyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole, 1-[4-(Ethoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]-1H-pyrrole
- 175137-01-6
- MYLCLHCKBABUTD-UHFFFAOYSA-N
- DTXSID00380531
- CCG-50244
- 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(1H-pyrrol-1-yl)-, ethyl ester
- SCHEMBL1407142
- MFCD00052539
- AKOS015908684
- SB62074
- Ethyl1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
- Maybridge1_003715
- CS-0333857
- PS-4341
- SR-01000639637-1
- FT-0625838
- 1H-Pyrazole-4-carboxylicacid,1-methyl-5-(1H-pyrrol-1-yl)-,ethyl ester
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- インチ: InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8-12-13(2)10(9)14-6-4-5-7-14/h4-8H,3H2,1-2H3
- InChIKey: MYLCLHCKBABUTD-UHFFFAOYSA-N
- ほほえんだ: CN1C(N2C=CC=C2)=C(C(OCC)=O)C=N1
計算された属性
- せいみつぶんしりょう: 219.10100
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 49Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 373.0±27.0 °C at 760 mmHg
- フラッシュポイント: 179.4±23.7 °C
- 屈折率: 1.588
- PSA: 49.05000
- LogP: 1.38750
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E946053-5mg |
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate |
175137-01-6 | 5mg |
$ 65.00 | 2022-06-05 | ||
TRC | E946053-2.5mg |
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate |
175137-01-6 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
Apollo Scientific | OR24264-250mg |
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate |
175137-01-6 | 250mg |
£88.00 | 2025-02-19 | ||
TRC | E946053-25mg |
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate |
175137-01-6 | 25mg |
$ 80.00 | 2022-06-05 | ||
A2B Chem LLC | AA93478-250mg |
Ethyl 1-methyl-5-(1h-pyrrol-1-yl)-1h-pyrazole-4-carboxylate |
175137-01-6 | >95% | 250mg |
$143.00 | 2024-04-20 |
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylateに関する追加情報
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate (CAS No. 175137-01-6): A Comprehensive Overview
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate (CAS No. 175137-01-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound belongs to the pyrazole class of molecules, which are known for their broad spectrum of biological activities and potential therapeutic applications. The presence of an ethyl ester group and a pyrrole moiety in its structure contributes to its distinctive reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The chemical structure of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate can be described as a fused system consisting of a pyrazole ring substituted with a methyl group at the 1-position, a pyrrole ring at the 5-position, and an ethyl ester group at the 4-position. This configuration endows the molecule with a high degree of versatility, allowing it to interact with various biological targets. The pyrazole ring is particularly well-studied for its role in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, the pyrrole moiety can serve as a hydrogen bond acceptor, enhancing the compound's binding affinity to biological targets.
In recent years, Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has been explored for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. One of the most promising applications of this compound is in oncology research. Studies have shown that derivatives of pyrazole can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. For instance, Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has been found to exhibit anti-proliferative effects on several cancer cell lines by interfering with the activity of cyclin-dependent kinases (CDKs). These kinases are crucial regulators of the cell cycle and their dysregulation is often associated with uncontrolled cell growth.
Furthermore, Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including rheumatoid arthritis and Crohn's disease. The compound's ability to modulate inflammatory pathways suggests that it could serve as a lead compound for developing novel anti-inflammatory agents. Research indicates that Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). By targeting these cytokines, the compound may help reduce inflammation and alleviate symptoms associated with chronic inflammatory diseases.
The pharmacokinetic properties of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate are also worth mentioning. Studies have demonstrated that this compound exhibits good oral bioavailability and moderate solubility in water, which are desirable characteristics for a drug candidate. Its ability to cross the blood-brain barrier further enhances its potential for treating neurological disorders. Researchers have explored its efficacy in models of Alzheimer's disease and Parkinson's disease, where it has shown neuroprotective effects by scavenging reactive oxygen species and reducing oxidative stress.
In conclusion, Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate (CAS No. 175137-01-6) is a multifaceted compound with significant therapeutic potential across various disease areas. Its unique structural features make it an attractive scaffold for drug development, particularly in oncology and inflammation research. The growing body of evidence supporting its biological activities underscores its importance as a lead compound for future pharmaceutical innovations. As research continues to uncover new applications for this molecule, it is likely that Ethyl 1-methyl-5-(1H-pyrrol-1-yll)-l-H-pyrazole-l-carboxyllate will play an increasingly important role in addressing some of the most pressing health challenges faced by society today.
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